3,5-Difluoroanisole

Overview

Description

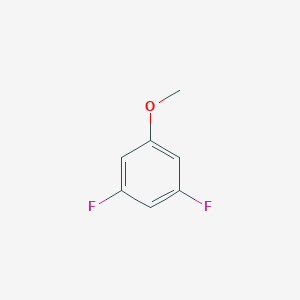

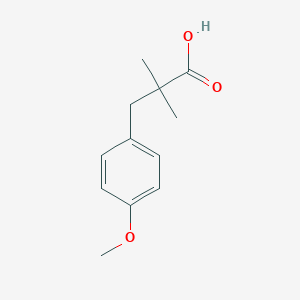

3,5-Difluoroanisole is an organic compound with the molecular formula C7H6F2O. It is a clear, colorless liquid with a boiling point of 145-148°C and a density of 1.234 g/mL at 25°C . This compound is primarily used in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.

Mechanism of Action

Target of Action

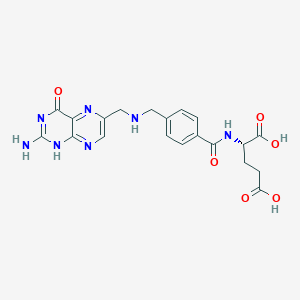

3,5-Difluoroanisole is a chemical compound used in the preparation of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 antagonists . It is also used in the preparation of imidazo[1,5-a]pyrido[3,2-e]pyrazines as orally active phosphodiesterase 10A inhibitors . These targets play crucial roles in various biological processes, including immune response and signal transduction.

Mode of Action

It is known that the compound undergoes thermal decomposition under different heating conditions . The thermal decomposition processes and initial reactions were monitored by DSC-TG-FTIR-MS and T-jump-PyGC-MS coupling analyses . The results show that fluorine decreased the thermal stability of the molecular structure, and the trigger bond was transferred from the ortho-nitro group of the ether to the para-nitro group .

Biochemical Pathways

The possible reaction pathway of this compound after the initial bond breakage is the rupture of the dissociative nitro group with massive heat release, which induces the ring opening of benzene . Major side reactions include the generation of polycyclic compounds and fluorine atom migration . Fluorine affects the thermal stability and changes the reaction pathway, and fluorinated products appear in the form of fluorocarbons due to the high stability of the C-F bond .

Result of Action

It is known that the compound’s thermal decomposition leads to the generation of polycyclic compounds and fluorine atom migration . These changes could potentially influence various cellular processes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s thermal decomposition is influenced by heating conditions . Additionally, the compound is classified as highly flammable, and it may cause skin irritation, serious eye irritation, and respiratory irritation . Therefore, it should be handled with care, preferably in a well-ventilated area away from heat, hot surfaces, sparks, open flames, and other ignition sources .

Biochemical Analysis

Biochemical Properties

It is known to interact with various enzymes, proteins, and other biomolecules in the course of its use in the preparation of certain biochemical compounds . The nature of these interactions is largely dependent on the specific context of the reaction and the other compounds involved.

Cellular Effects

Given its use in the preparation of certain biochemical compounds, it can be inferred that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that its effects at the molecular level involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

There is currently no available information on the effects of 3,5-Difluoroanisole at different dosages in animal models .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Difluoroanisole can be synthesized through several methods. One common method involves the reaction of 1,3,5-trifluorobenzene with sodium methoxide in the presence of a solvent . The reaction typically requires controlled temperatures and specific reaction times to achieve high yields and purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar methods as in laboratory synthesis but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 3,5-Difluoroanisole undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The aromatic ring can undergo reduction to form partially or fully hydrogenated products.

Common Reagents and Conditions:

Substitution: Reagents like halogens or nucleophiles in the presence of catalysts.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation can produce aldehydes or acids.

Scientific Research Applications

3,5-Difluoroanisole has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme interactions and metabolic pathways.

Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.

Industry: Applied in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

- 3,4-Difluoroanisole

- 2,5-Difluoroanisole

- 3,5-Difluorotoluene

Comparison: 3,5-Difluoroanisole is unique due to the specific positioning of the fluorine atoms, which affects its reactivity and chemical properties. Compared to other difluoroanisoles, it may exhibit different reactivity patterns and stability, making it suitable for specific applications in synthesis and research .

Properties

IUPAC Name |

1,3-difluoro-5-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTGQPYSISUUHAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369144 | |

| Record name | 3,5-Difluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93343-10-3 | |

| Record name | 1,3-Difluoro-5-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93343-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Difluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What spectroscopic data is available for characterizing 3,5-difluoroanisole?

A1: this compound can be characterized using various spectroscopic techniques. These include:

- Infrared Spectroscopy (IR): Provides information about the functional groups present in the molecule. []

- Proton Nuclear Magnetic Resonance Spectroscopy (1H NMR): Reveals information about the hydrogen atoms and their chemical environment within the molecule. []

- Carbon-13 Nuclear Magnetic Resonance Spectroscopy (13C NMR): Provides information about the carbon atoms and their chemical environment within the molecule. []

- Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the molecule, aiding in structural elucidation. []

- Resonance-enhanced two-photon ionization spectroscopy: This technique has been used to study this compound and its interactions with Argon. []

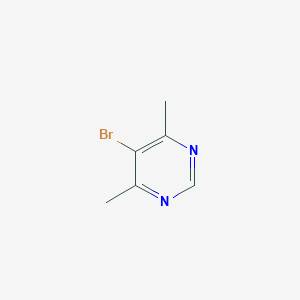

Q2: How was 4-bromo-3,5-difluoroanisole synthesized, and what was the selectivity and yield of this process?

A2: 4-Bromo-3,5-difluoroanisole was synthesized by brominating this compound using N-bromosuccinimide (NBS) in dimethylformamide (DMF) solvent. [] This specific reaction setup resulted in a 91% selectivity for the desired product, with an overall yield of 64%. [] This suggests that the NBS/DMF system is an effective method for the regioselective bromination of this compound at the 4-position.

Q3: Have there been any computational studies on the structure of this compound?

A3: Yes, gas-phase electron diffraction combined with quantum chemical calculations were employed to investigate the molecular structure, conformation, and potential for internal rotation of this compound. [] This study provides valuable insights into the three-dimensional arrangement of atoms within the molecule, which is crucial for understanding its potential interactions and reactivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione](/img/structure/B31595.png)